![molecular formula C11H12Cl2N2S B1451196 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride CAS No. 1177335-53-3](/img/structure/B1451196.png)
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a thiazole ring with a 4-chloro-phenyl substituent. Researchers have synthesized various compounds containing the thiazole ring with different substituents to evaluate their biological activities . The specific synthetic route for this compound would depend on the desired substituents and reaction conditions.
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Application in Chromatographic Analysis
The use of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in chromatographic analysis has been explored. A study by Brzezińska et al. (2003) demonstrated its application in quantitative structure-activity relationship (QSAR) analysis of H1-antihistamine activity. This involved the use of thin-layer chromatography (TLC) plates and regression analysis to find relationships between chromatographic and biological activity data of thiazole derivatives, including 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride (Brzezińska, Kośka, & Walczyński, 2003).
2. Antitrypanosomal Activity
Thiazol-2-ethylamine, a similar compound, has shown potential in antitrypanosomal activity. Amin et al. (2017) constructed QSAR models for a series of antitrypansomal thiazol-2-ethylamines. This study may provide important structural aspects for designing new antitrypansomal agents, suggesting potential applications for related compounds like 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).
3. Antimicrobial and Antifungal Activity
Compounds with a thiazole core, similar to 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride, have been studied for their antimicrobial and antifungal activities. For instance, Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles with a thiazole moiety and evaluated their antimicrobial activity. This suggests potential research applications for 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in antimicrobial fields (Gaonkar, Rai, & Prabhuswamy, 2006).
4. Anticancer Activity
Thiazole derivatives have been explored for their potential in anticancer applications. A study by Gomha, Salah, and Abdelhamid (2014) prepared thiadiazole and thiazole derivatives, demonstrating anticancer activity against breast carcinoma cell line MCF-7. This highlights the potential for research into similar compounds like 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKFTIIWMMSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



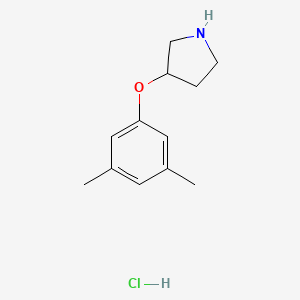
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
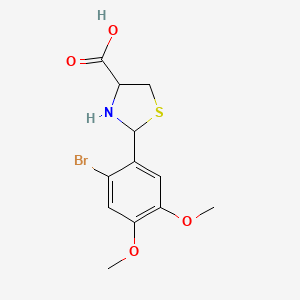
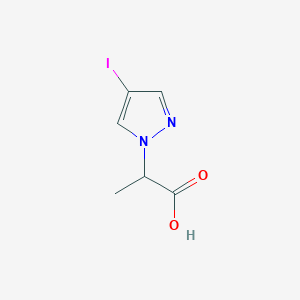
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
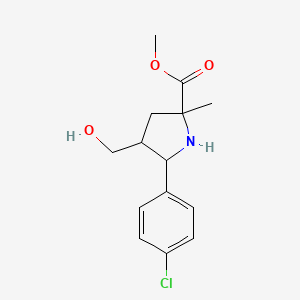
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
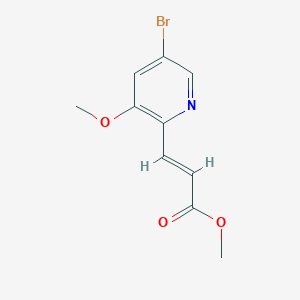

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
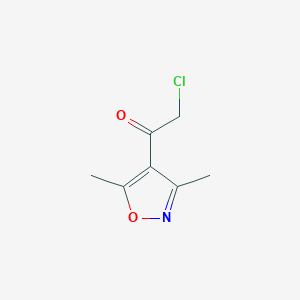
![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)